molecular formula C16H17F5N2O2S B054509 Thiazopyr CAS No. 117718-60-2

Thiazopyr

Cat. No. B054509
M. Wt: 396.4 g/mol
InChI Key: YIJZJEYQBAAWRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolopyridines, including compounds like thiazopyr, involves two main approaches: the annelation of the thiazolidine or thiazole cycle to the pyridine ring and the use of pyridine derivatives as starting materials. These methods allow for the modification of the pyridine ring to introduce various functional groups, enabling the synthesis of a wide range of derivatives. Solid media carriers and domino reactions have also been highlighted as noteworthy methods in the synthesis of thiazolopyridines due to their efficiency and potential for creating novel compounds with significant biological effects (Chaban, 2015).

Scientific Research Applications

Methods of Application or Experimental Procedures

Field studies were conducted where Thiazopyr was applied at different concentrations (220 g ha −1 and 340 g ha −1) to soybeans planted in both no-till and tilled soil .

Results or Outcomes

The studies indicated that Thiazopyr at 220 g ha −1 injured soybeans planted in no-till, and 340 g ha −1 injured soybean in 1 of 2 years planted into tilled soil . Thiazopyr half-lives in three field studies ranged from 12 to 14 days, indicating minimal potential for carryover injury to sensitive rotational crops .

2. Application in Dodder Control in Alfalfa Cultivation

Summary of the Application

Thiazopyr is used in alfalfa cultivation to control dodder, a parasitic plant. It’s applied pre-emergence (PRE) and has been found to selectively control dodder in alfalfa .

Results or Outcomes

Thiazopyr was found to be more effective when applied in February than in November . The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the available sources.

3. Antagonistic Effect on Azafenidin to Control Yellow Nutsedge

Summary of the Application

Thiazopyr has been found to have an antagonistic effect on Azafenidin when used to control Yellow Nutsedge (Cyperus esculentus), a type of weed .

Methods of Application or Experimental Procedures

In greenhouse experiments, Thiazopyr and Azafenidin were applied separately, as a tank mix, or in rapid succession, for preemergence control of Yellow Nutsedge .

Results or Outcomes

The results indicated that Thiazopyr, when applied at 0.56 and 1.12 kg/ha, stimulated the emergence and establishment of hairy beggarticks and antagonized Azafenidin for the control of Yellow Nutsedge . The antagonistic responses were reproduced, independent of the order of herbicide application .

4. Antagonistic Effect on Azafenidin to Control Hairy Beggarticks

Summary of the Application

Thiazopyr has been found to have an antagonistic effect on Azafenidin when used to control Hairy Beggarticks (Bidens pilosa), a type of weed .

Methods of Application or Experimental Procedures

In greenhouse experiments, Thiazopyr and Azafenidin were applied separately, as a tank mix, or in rapid succession, for preemergence control of Hairy Beggarticks .

Results or Outcomes

The results indicated that Thiazopyr, when applied at 0.56 and 1.12 kg/ha, stimulated the emergence and establishment of Hairy Beggarticks and antagonized Azafenidin for the control of Hairy Beggarticks . The antagonistic responses were reproduced, independent of the order of herbicide application .

Safety And Hazards

Thiazopyr is classified as toxic to aquatic life with long-lasting effects . It’s also noted that Thiazopyr caused a marked depression in circulating levels of T4 as soon as 7 days after commencement .

properties

IUPAC Name

methyl 2-(difluoromethyl)-5-(4,5-dihydro-1,3-thiazol-2-yl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F5N2O2S/c1-7(2)6-8-9(15(24)25-3)11(13(17)18)23-12(16(19,20)21)10(8)14-22-4-5-26-14/h7,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJZJEYQBAAWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C(=NC(=C1C(=O)OC)C(F)F)C(F)(F)F)C2=NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F5N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1032488
Record name Thiazopyr
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Molecular Weight

396.4 g/mol
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Physical Description

Light orange solid; [Merck Index] Light tan solid with an odor of sulfur; [HSDB] Light tan crystalline solid; [MSDSonline]
Record name Thiazopyr
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Solubility

In organic solvents at 20 °C (g/100 ml): methanol = 28.7; hexane = 3.06, In water, 2.5 mg/l @ 20 °C
Record name THIAZOPYR
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Density

1.3777 g/ml @ 25 °C
Record name THIAZOPYR
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Vapor Pressure

0.00000225 [mmHg], 2.25X10-6 mm Hg @ 25 °C
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Mechanism of Action

Mode of action: Inhibits cell division by disrupting spindle microtubule formation.
Record name THIAZOPYR
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Product Name

Thiazopyr

Color/Form

Light tan granular solid, Light tan crystalline solid

CAS RN

117718-60-2
Record name Thiazopyr
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Record name Thiazopyr
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Record name 3-Pyridinecarboxylic acid, 2-(difluoromethyl)-5-(4,5-dihydro-2-thiazolyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-, methyl ester
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Melting Point

77.3-79.1 °C
Record name THIAZOPYR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7015
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,050
Citations
VL Dellarco, D McGregor, SC Berry… - Critical reviews in …, 2006 - Taylor & Francis
… Thiazopyr's mode of action is revisited as a case study here … will focus on whether thiazopyr produces the biological effects … information on the carcinogenicity of thiazopyr, followed by a …
Number of citations: 59 www.tandfonline.com
TC Mueller, RM Hayes - Weed science, 1996 - cambridge.org
… thiazopyr at 220 g ha−1 injured soybeans planted in no-till, and 340 g ha−1 injured soybean in 1 of 2 yr planted into tilled soil. Thiazopyr half-… Thiazopyr dissipation under controlled …
Number of citations: 5 www.cambridge.org
KJ Hotz, AGE Wilson, DC Thake, MV Roloff… - Toxicology and applied …, 1997 - Elsevier
… studies reported here we have evaluated the mechanism of thiazopyr… thiazopyr was not significantly different from that in the induced thyroid tumors by studying the effect of thiazopyr …
Number of citations: 26 www.sciencedirect.com
SR Rao, PCC Feng, DE Schafer - Pesticide science, 1995 - Wiley Online Library
… The preceding paper,' reported the metabolism of thiazopyr … thiazopyr. Using inhibitors of cytochrome P450 monooxygenases, we demonstrated almost complete inhibition of thiazopyr …
Number of citations: 15 onlinelibrary.wiley.com
MP Suárez, EP López-Rivares, R De Prado… - … Symposium on Olive …, 1993 - actahort.org
… of the preemergence herbicide thiazopyr (pyridine family) on … Thiazopyr showed good selectivity for young olive 'Picual' … The aim of this work was to study selectivity of thiazopyr to …
Number of citations: 2 www.actahort.org
MP Suarez-Garcia, EP Lopez-Rivares… - Advances in Horticultural …, 1997 - JSTOR
… In the field, thiazopyr gives good results with young olive trees … On the other hand, when thiazopyr is placed at several … The objective of the present work was to study Thiazopyr …
Number of citations: 1 www.jstor.org
RB Batts, AC York - Weed technology, 1997 - cambridge.org
… with thiazopyr or pendimethalin alone. Late-season control of annual grasses by thiazopyr or … Adding POST-directed herbicides to systems with thiazopyr or pendimethalin plus …
Number of citations: 4 www.cambridge.org
PCC Feng, SR Rao, DE Schafer - Pesticide science, 1995 - Wiley Online Library
… plants predominantly metabolized thiazopyr via oxidation reactions. … thiazopyr metabolism were observed among plants, our data indicated species differences in rates of thiazopyr …
Number of citations: 18 onlinelibrary.wiley.com
MJ Page, Y Ma, H Qi, E Healy… - Journal of Agricultural …, 1997 - ACS Publications
A study comparing two liquid−solid extraction methods for the analysis of thiazopyr and its monoacid metabolite in groundwater is reported. Method A is a modification of a method …
Number of citations: 12 pubs.acs.org
RS Chandran, M Singh, S Salihu - Weed technology, 1999 - cambridge.org
… numbers were higher in plots receiving thiazopyr alone or thiazopyr with oxyftuorfen than in … receiving thiazopyr at 0.56 kg ailha than in nontreated plots. A tank mix of thiazopyr plus …
Number of citations: 4 www.cambridge.org

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